molecular formula C15H14N2O2S B3001038 1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone CAS No. 149054-50-2

1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone

Cat. No. B3001038
CAS RN: 149054-50-2
M. Wt: 286.35
InChI Key: WWOWZSMKXUITOH-UHFFFAOYSA-N
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Description

The compound “1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone” is a complex organic molecule. It contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), and a phenyl ring (a six-membered ring of carbon atoms, also known as a benzene ring). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, is likely to be quite complex. The pyrazole, thiophene, and phenyl rings are all aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons . The hydroxy and ethanone groups are likely to introduce polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups and the conditions under which it is studied. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the hydroxy group could potentially be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a hydroxy group could make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Scientific Research Applications

Antiviral Applications

Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral properties . They have been used in the development of antiviral agents, showing inhibitory activity against viruses like influenza A .

Anti-inflammatory Applications

Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the development of anti-inflammatory drugs .

Anticancer Applications

Indole derivatives have shown anticancer properties . This suggests that the compound could potentially be used in the development of anticancer drugs .

Antimicrobial Applications

Indole derivatives have been found to possess antimicrobial properties . This suggests that the compound could potentially be used in the development of antimicrobial drugs .

Antidiabetic Applications

Indole derivatives have been found to possess antidiabetic properties . This suggests that the compound could potentially be used in the development of antidiabetic drugs .

Antimalarial Applications

Indole derivatives have been found to possess antimalarial properties . This suggests that the compound could potentially be used in the development of antimalarial drugs .

Anticholinesterase Applications

Indole derivatives have been found to possess anticholinesterase properties . This suggests that the compound could potentially be used in the development of drugs for conditions like Alzheimer’s disease .

Antioxidant Applications

The compound has been screened for its in vitro antioxidant property by DPPH radical scavenging assay . This suggests that the compound could potentially be used in the development of antioxidant drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The study of complex organic compounds like this one is a vibrant area of research, with potential applications in fields like medicinal chemistry, materials science, and chemical biology. Future research could involve synthesizing this compound, studying its properties, and exploring its potential uses .

properties

IUPAC Name

1-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10(18)17-13(15-7-4-8-20-15)9-12(16-17)11-5-2-3-6-14(11)19/h2-8,13,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOWZSMKXUITOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333455
Record name 1-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641472
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

149054-50-2
Record name 1-[5-(2-hydroxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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